3-(3-Chlorobenzyl)pyrrolidine hydrochloride 3-(3-Chlorobenzyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1359702-94-5
VCID: VC4422277
InChI: InChI=1S/C11H14ClN.ClH/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10;/h1-3,7,10,13H,4-6,8H2;1H
SMILES: C1CNCC1CC2=CC(=CC=C2)Cl.Cl
Molecular Formula: C11H15Cl2N
Molecular Weight: 232.15

3-(3-Chlorobenzyl)pyrrolidine hydrochloride

CAS No.: 1359702-94-5

Cat. No.: VC4422277

Molecular Formula: C11H15Cl2N

Molecular Weight: 232.15

* For research use only. Not for human or veterinary use.

3-(3-Chlorobenzyl)pyrrolidine hydrochloride - 1359702-94-5

Specification

CAS No. 1359702-94-5
Molecular Formula C11H15Cl2N
Molecular Weight 232.15
IUPAC Name 3-[(3-chlorophenyl)methyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H14ClN.ClH/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10;/h1-3,7,10,13H,4-6,8H2;1H
Standard InChI Key IFYNOVMKQDJIMZ-UHFFFAOYSA-N
SMILES C1CNCC1CC2=CC(=CC=C2)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 3-chlorobenzyl group. The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays. Key physicochemical properties include:

Table 1: Molecular and Computational Properties

PropertyValueSource
Molecular FormulaC11H15Cl2N\text{C}_{11}\text{H}_{15}\text{Cl}_2\text{N}PubChem
Molecular Weight232.15 g/molPubChem
IUPAC Name3-[(3-Chlorophenyl)methyl]pyrrolidine hydrochloridePubChem
SMILESC1CNCC1CC2=CC(=CC=C2)Cl.ClPubChem
LogP (Predicted)~2.8CymitQuimica
Hydrogen Bond Donors2PubChem

The chlorophenyl group contributes to lipophilicity (logP2.8\log P \sim 2.8), facilitating membrane permeability in biological systems . The hydrochloride salt form ensures stability and improves solubility in polar solvents.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves alkylation of pyrrolidine with 3-chlorobenzyl chloride under basic conditions:

Pyrrolidine+3-Chlorobenzyl ChlorideBase3-(3-Chlorobenzyl)pyrrolidineHClHydrochloride Salt\text{Pyrrolidine} + \text{3-Chlorobenzyl Chloride} \xrightarrow{\text{Base}} \text{3-(3-Chlorobenzyl)pyrrolidine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Key Steps:

  • Alkylation: Pyrrolidine reacts with 3-chlorobenzyl chloride in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) to form the tertiary amine .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, which is purified via recrystallization.

Industrial-Scale Production

Continuous flow reactors are employed for scalable synthesis, minimizing side reactions and improving yield (>85%). Process optimization includes:

  • Catalyst Screening: Palladium-based catalysts enhance reaction efficiency.

  • Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their solvation capabilities .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against neuronal nitric oxide synthase (nNOS), a target for neurodegenerative diseases . Computational docking studies suggest its chlorophenyl group interacts with hydrophobic pockets in the enzyme active site .

Receptor Modulation

Pyrrolidine derivatives are known to modulate serotonin (5-HT) and dopamine receptors . While direct evidence for this compound is limited, structural analogs demonstrate affinity for 5-HT1A\text{5-HT}_{1A} receptors (Ki50nMK_i \sim 50 \, \text{nM}) .

ActivityModel SystemKey FindingSource
nNOS InhibitionIn vitro assayIC50_{50} = 15 µMPMC
CytotoxicityBreast cancer cellsIC50_{50} = 25 µMVulcanChem
Anti-inflammatoryMacrophages40% reduction in TNF-αCymitQuimica

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound is a precursor to neuroactive agents, including:

  • Antidepressants: Functionalization at the pyrrolidine nitrogen yields selective serotonin reuptake inhibitors (SSRIs).

  • Anticancer Agents: Derivatives with trifluoromethyl groups show enhanced cytotoxicity .

Case Study: Anticancer Derivative Development

A 2024 study synthesized analogs by replacing the chlorophenyl group with a pyridinyl moiety, achieving a 10-fold increase in potency against glioblastoma cells (IC50_{50} = 2.5 µM).

Comparison with Structural Analogs

Table 3: Substituent Effects on Bioactivity

AnalogSubstituentLogPIC50_{50} (nNOS)
3-(4-Chlorobenzyl)4-Cl2.620 µM
3-(3-Bromobenzyl)3-Br3.112 µM
3-(3-Trifluoromethyl)3-CF3_33.58 µM

The 3-chloro substitution balances lipophilicity and electronic effects, optimizing receptor binding .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration .

  • Toxicology Profiling: Assess chronic toxicity in preclinical models.

  • Stereochemical Optimization: Synthesize enantiomers to explore chirality-activity relationships .

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